1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
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Overview
Description
1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a trifluoroethanone group, and an aminopropyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Trifluoroethanone Group: The trifluoroethanone group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The aminopropyl side chain can be attached through a nucleophilic substitution reaction using 3-aminopropylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.
Inhibiting Enzymes: Targeting specific enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness: 1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This unique structure may result in different pharmacokinetics, bioavailability, and therapeutic effects.
Biological Activity
1-(4-((3-Aminopropyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C14H14ClF3N3O
- Molecular Weight : 368.18 g/mol
- CAS Number : 1956376-62-7
Antimalarial Activity
Research indicates that compounds related to quinoline structures, including this compound, exhibit significant antimalarial activity.
In Vitro Studies
A study demonstrated that quinoline derivatives show high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The presence of a tertiary amine in the structure may enhance the antimalarial efficacy compared to traditional 4-aminoquinolines .
The mechanism by which these compounds exert their effects involves interference with the heme detoxification process in the malaria parasite. This leads to oxidative stress and ultimately parasite death .
Antibacterial Activity
Recent studies have also explored the antibacterial properties of quinoline derivatives. The compound has shown promising results against various bacterial strains.
In Vitro Antibacterial Studies
The antibacterial efficacy of related compounds was evaluated against clinical isolates, demonstrating significant activity with lower minimum inhibitory concentrations (MIC) than standard antibiotics .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The tested quinoline derivatives exhibited low cytotoxicity against mammalian cell lines.
Cytotoxicity Results
The selectivity index (SI), which compares cytotoxicity to antimalarial activity, was favorable for several tested compounds.
Case Studies
Several case studies have highlighted the potential of quinoline-based compounds in drug discovery:
- Case Study on Antimalarial Activity : A compound structurally similar to this compound was tested in a murine model and showed significant reduction in parasitemia levels compared to controls .
- Case Study on Antibacterial Activity : Quinoline derivatives were administered to infected mice models, resulting in a marked decrease in bacterial load and improved survival rates .
Properties
Molecular Formula |
C14H14Cl2F3N3O |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
1-[4-(3-aminopropylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C14H13ClF3N3O.ClH/c15-8-2-3-9-11(6-8)21-7-10(13(22)14(16,17)18)12(9)20-5-1-4-19;/h2-3,6-7H,1,4-5,19H2,(H,20,21);1H |
InChI Key |
XFLVMKCDBTVPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCCN.Cl |
Origin of Product |
United States |
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